molecular formula C12H12O3 B2690144 4-(3,6-dihydro-2H-pyran-4-yl)benzoic acid CAS No. 1247826-76-1

4-(3,6-dihydro-2H-pyran-4-yl)benzoic acid

Cat. No.: B2690144
CAS No.: 1247826-76-1
M. Wt: 204.225
InChI Key: FJWBASXVJVQCMK-UHFFFAOYSA-N
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Description

4-(3,6-dihydro-2H-pyran-4-yl)benzoic acid is an organic compound that features a benzoic acid moiety substituted with a 3,6-dihydro-2H-pyran-4-yl group. This compound is of interest due to its unique structural properties, which combine the aromatic benzoic acid with the heterocyclic pyran ring, potentially offering diverse reactivity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,6-dihydro-2H-pyran-4-yl)benzoic acid typically involves the following steps:

    Formation of the Pyran Ring: The pyran ring can be synthesized through the acid-catalyzed cyclization of appropriate precursors, such as 4-hydroxy-2-butenal.

    Coupling with Benzoic Acid: The pyran ring is then coupled with benzoic acid using a Friedel-Crafts acylation reaction, where an acyl chloride derivative of benzoic acid reacts with the pyran ring in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization step and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3,6-dihydro-2H-pyran-4-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) can be used under acidic conditions.

Major Products

    Oxidation: Products may include carboxylic acids, ketones, or aldehydes.

    Reduction: Alcohols or alkanes can be formed.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

4-(3,6-dihydro-2H-pyran-4-yl)benzoic acid has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of polymers, resins, and other materials due to its unique structural properties.

Comparison with Similar Compounds

Similar Compounds

    4-(3,6-dihydro-2H-pyran-4-yl)phenol: Similar structure but with a phenol group instead of a carboxylic acid.

    4-(3,6-dihydro-2H-pyran-4-yl)aniline: Contains an amine group instead of a carboxylic acid.

    4-(3,6-dihydro-2H-pyran-4-yl)benzaldehyde: Features an aldehyde group in place of the carboxylic acid.

Uniqueness

4-(3,6-dihydro-2H-pyran-4-yl)benzoic acid is unique due to the presence of both the benzoic acid and pyran ring, which allows for a wide range of chemical reactivity and potential applications. The combination of these two functional groups provides a versatile platform for further chemical modifications and applications in various fields.

Properties

IUPAC Name

4-(3,6-dihydro-2H-pyran-4-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c13-12(14)11-3-1-9(2-4-11)10-5-7-15-8-6-10/h1-5H,6-8H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJWBASXVJVQCMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC=C1C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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